molecular formula C15H22N4O4 B12055628 Pelargonaldehyde,dnph deriv

Pelargonaldehyde,dnph deriv

Cat. No.: B12055628
M. Wt: 322.36 g/mol
InChI Key: STBNOHBRCCXRIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pelargonaldehyde, DNPH derivative involves the reaction of pelargonaldehyde with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction typically proceeds as follows:

Industrial Production Methods: In industrial settings, the production of DNPH derivatives is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of reaction conditions such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Pelargonaldehyde, DNPH derivative primarily undergoes reactions typical of hydrazones, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of pelargonaldehyde, DNPH derivative involves the formation of a stable hydrazone linkage between the aldehyde group of pelargonaldehyde and the hydrazine group of DNPH. This reaction is highly specific and results in a chromophore that can be easily detected using spectroscopic methods. The molecular targets include carbonyl-containing compounds, and the pathway involves nucleophilic addition followed by condensation .

Comparison with Similar Compounds

  • Acetaldehyde, DNPH derivative
  • Formaldehyde, DNPH derivative
  • Butanal, DNPH derivative

Comparison: Pelargonaldehyde, DNPH derivative is unique due to its longer carbon chain (nonanal) compared to other DNPH derivatives like acetaldehyde or formaldehyde derivatives. This longer chain influences its physical properties, such as boiling point and solubility, making it suitable for specific analytical applications where longer-chain aldehydes are of interest .

Properties

IUPAC Name

2,4-dinitro-N-(nonylideneamino)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-2-3-4-5-6-7-8-11-16-17-14-10-9-13(18(20)21)12-15(14)19(22)23/h9-12,17H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBNOHBRCCXRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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